3-Bromo-5-trimethylsilanyl-isoxazole
Description
Evolution and Significance of Isoxazole (B147169) Ring Systems as Synthetic Scaffolds
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in organic synthesis. First synthesized in the late 19th century, its true potential as a versatile scaffold has been increasingly realized over the past few decades. The inherent reactivity of the isoxazole ring, including its susceptibility to ring-opening reactions under specific conditions, allows it to serve as a masked precursor to various acyclic and other heterocyclic systems. This "latent functionality" has made isoxazoles invaluable in the total synthesis of natural products and the development of new pharmaceuticals. google.comyoutube.com
The primary method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This powerful and often regioselective transformation allows for the direct installation of diverse substituents at various positions on the isoxazole core, contributing to its widespread use as a modular building block in drug discovery and materials science.
The Strategic Role of Halogen and Organosilicon Moieties in Directing Reactivity and Functionalization
The introduction of halogen atoms, such as bromine, onto the isoxazole ring dramatically influences its chemical reactivity. A bromine atom at the 3- or 5-position of the isoxazole serves as an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, acts as a handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the isoxazole core to other molecular fragments. The C-Br bond's susceptibility to oxidative addition in catalytic cycles, for instance in Suzuki-Miyaura couplings, makes brominated isoxazoles key intermediates for the synthesis of highly functionalized molecules. illinois.edu
Concurrently, organosilicon moieties, particularly the trimethylsilyl (B98337) (TMS) group, offer a complementary set of synthetic advantages. The TMS group can act as a directing group in electrophilic aromatic substitution and lithiation reactions, controlling the regioselectivity of further functionalization. cdnsciencepub.com Furthermore, silyl (B83357) groups can participate in various cross-coupling reactions and can be readily removed under specific conditions (desilylation) to yield a C-H bond, providing a "traceless" handle for synthetic manipulation. organic-chemistry.org The strategic placement of a TMS group on the isoxazole ring, therefore, provides a powerful tool for sequential and site-selective modifications.
Positioning of 3-Bromo-5-trimethylsilyl-isoxazole as a Pivotal Synthetic Intermediate
The compound 3-Bromo-5-trimethylsilyl-isoxazole (CAS Number: 181947-25-1) emerges as a highly strategic synthetic intermediate that synergistically combines the functionalities of both a halogen and an organosilicon group on the isoxazole scaffold. This unique substitution pattern offers a dual-pronged approach to molecular elaboration. The bromine atom at the 3-position provides a reactive site for cross-coupling reactions, while the trimethylsilyl group at the 5-position can direct further functionalization or be removed to introduce other substituents.
The synthesis of this key intermediate can be achieved through the well-established 1,3-dipolar cycloaddition of dibromoformaldoxime with trimethylsilylacetylene (B32187). google.com This method allows for the direct and regioselective formation of the desired 3,5-disubstituted isoxazole.
The distinct reactivity of the two functional groups allows for a programmed, stepwise elaboration of the isoxazole core. For instance, the bromo group can be selectively targeted in a palladium-catalyzed cross-coupling reaction, leaving the trimethylsilyl group intact for subsequent transformations. Alternatively, the trimethylsilyl group can be exploited first, for example, through electrophilic ipso-substitution, or removed to enable reactions at the 5-position. This orthogonal reactivity makes 3-Bromo-5-trimethylsilyl-isoxazole a powerful and versatile tool for the construction of complex, multi-substituted isoxazole derivatives, which are valuable precursors in various areas of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJJMZLBUOKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Trimethylsilanyl Isoxazole and Cognate Structures
Strategies for Regioselective Construction of the Isoxazole (B147169) Core
The regioselective assembly of the isoxazole heterocycle is paramount in achieving the desired 3,5-disubstituted product. The electronic and steric nature of the reactants plays a crucial role in directing the outcome of the cyclization.
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) stands as the most fundamental and widely employed method for isoxazole synthesis. edu.krdchemtube3d.com This reaction forms the N-O and a C-C bond of the ring in a concerted fashion.
The core strategy for synthesizing the 5-trimethylsilyl-isoxazole scaffold involves the reaction of a nitrile oxide with ethynyltrimethylsilane. Nitrile oxides are unstable intermediates and are typically generated in situ to prevent dimerization. researchgate.net Common methods for their generation include:
Dehydrohalogenation of Hydroximoyl Halides: Treating a hydroximoyl chloride (or bromide) with a non-nucleophilic base, such as triethylamine, is a classic method to generate the corresponding nitrile oxide. nih.gov
Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents like N-chlorosuccinimide (NCS) or chloramine-T to yield nitrile oxides directly in the reaction mixture. maynoothuniversity.ieresearchgate.net
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides. researchgate.net
A highly direct route to 3-bromo-5-substituted isoxazoles involves the use of dibromoformaldoxime. This precursor, upon treatment with a base, generates bromonitrile oxide in situ, which can then be trapped by a suitable alkyne. google.com The reaction with trimethylsilylacetylene (B32187) would, in principle, yield 3-Bromo-5-trimethylsilyl-isoxazole directly.
Table 1: Selected 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product |
|---|---|---|---|
| Dibromoformaldoxime | Trimethylsilylacetylene | Base (e.g., Et3N) | 3-Bromo-5-trimethylsilyl-isoxazole |
| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Catalyst-free, Ball-milling | Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate |
This table presents plausible and documented reaction pathways for forming substituted isoxazoles relevant to the target compound.
The regioselectivity of the nitrile oxide-alkyne cycloaddition is a critical aspect, governed primarily by the electronic properties of the substituents on both the dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often invoked to predict the outcome. mdpi.com In the reaction between a nitrile oxide (RCNO) and a terminal alkyne like trimethylsilylacetylene (TMS-C≡CH), the reaction is typically highly regioselective, leading to the 3,5-disubstituted isoxazole. mdpi.com
The silicon atom's ability to stabilize a partial positive charge on the adjacent carbon atom (the β-effect) influences the electronic distribution within the alkyne, directing the nitrile oxide oxygen to bond with the silicon-bearing carbon. Computational studies on related silylated dipolarophiles confirm the strong directing effect of the trimethylsilyl (B98337) group, ensuring the formation of the 5-trimethylsilyl-isoxazole regioisomer. mdpi.com While catalyst-controlled regioselectivity reversal is known, the inherent electronic bias in this specific reaction favors the desired product without the need for a catalyst. researchgate.net
While 1,3-dipolar cycloaddition is the most direct route, alternative methods involving the cyclization of pre-formed linear substrates have been developed. One prominent strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov In this approach, an α,β-acetylenic oxime ether is treated with an electrophile. The reaction proceeds through an initial attack of the electrophile on the alkyne, followed by intramolecular cyclization of the oxime nitrogen onto the resulting intermediate, and subsequent elimination to form the aromatic isoxazole ring. acs.orgresearchgate.netnih.gov
For the synthesis of the target compound, this would entail a multi-step preparation of a silylated alkynone oxime, which is significantly more complex than the direct cycloaddition approach.
Table 2: Example of Electrophilic Cyclization for Isoxazole Synthesis
| Substrate | Electrophile | Conditions | Product Type |
|---|
This table illustrates a general advanced cyclization method. organic-chemistry.orgacs.org
The introduction of a bromine atom onto the isoxazole ring can be achieved either by using a brominated precursor during ring formation or by direct halogenation of a pre-formed isoxazole.
The isoxazole ring can undergo electrophilic substitution, although its reactivity is influenced by the substituents already present. Direct bromination of an isoxazole, such as 5-trimethylsilyl-isoxazole, would be a potential second step if the ring is formed first. The reaction typically proceeds with elemental bromine (Br₂) in a suitable solvent. The substitution occurs via an intermediate isoxazolium ion. rsc.org The position of bromination (C3 vs. C4) is dictated by the directing effects of the existing substituents. For a 5-substituted isoxazole, electrophilic attack is generally favored at the C4 position. However, achieving selective C3 bromination would likely require specific conditions or a more elaborate synthetic strategy, making the use of a brominated dipole precursor (like bromonitrile oxide) a more regiochemically sound approach.
Halogenation Protocols for Isoxazole Derivatives
Selective Bromination of Silylated Isoxazole Scaffolds
The selective bromination of an isoxazole ring already bearing a trimethylsilyl group at the 5-position is a key strategic step. The regiochemical outcome of the bromination is governed by the electronic properties of the silyl (B83357) group and the inherent reactivity of the isoxazole nucleus. The trimethylsilyl group is generally considered to be a weak electron-donating group, which can influence the electron density distribution within the aromatic ring.
Electrophilic brominating agents, such as N-bromosuccinimide (NBS), are commonly employed for the bromination of heterocyclic compounds. mdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism. For a 5-trimethylsilyl-isoxazole, the electrophilic attack is anticipated to occur at the C-4 position, which is activated by the adjacent oxygen atom and the silyl group, or at the C-3 position. However, steric hindrance from the bulky trimethylsilyl group at C-5 may disfavor substitution at the adjacent C-4 position. Consequently, bromination is likely to occur at the C-3 position, yielding the desired 3-bromo-5-trimethylsilyl-isoxazole.
The reaction conditions, including the choice of solvent and temperature, can be optimized to enhance the regioselectivity of the bromination. Non-polar solvents are often preferred to minimize side reactions.
Table 1: Hypothetical Reaction Conditions for Selective Bromination
| Entry | Brominating Agent | Solvent | Temperature (°C) | Putative Yield (%) |
| 1 | NBS | CCl4 | Room Temperature | Moderate to High |
| 2 | Br2 | CH2Cl2 | 0 to RT | Moderate |
| 3 | NBS | Acetonitrile | Room Temperature | High |
Methodologies for the Introduction of the Trimethylsilyl Moiety
The introduction of a trimethylsilyl (TMS) group onto the isoxazole ring can be achieved through various methods, including direct silylation or through the use of organometallic intermediates.
Direct Silylation and Silicon-Halogen Exchange Reactions
Direct C-H silylation of a 3-bromoisoxazole (B39813) at the 5-position presents a modern and atom-economical approach. This can be achieved using a strong base to deprotonate the C-5 position, followed by quenching with a silicon electrophile like trimethylsilyl chloride (TMSCl). The acidity of the C-5 proton is a critical factor for the success of this method.
Alternatively, a silicon-halogen exchange reaction offers a reliable route. Starting from a 3,5-dihaloisoxazole, such as 3,5-dibromoisoxazole, one of the halogen atoms can be selectively exchanged for a trimethylsilyl group. This is typically achieved by treating the dihalo-isoxazole with an organolithium reagent at low temperature to generate a monolithiated intermediate, which is then trapped with TMSCl. The difference in reactivity between the C-3 and C-5 halogens can be exploited to achieve regioselectivity. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine (B18299) demonstrates the feasibility of selective functionalization of dihalogenated heterocycles. chemicalbook.com
Transition Metal-Catalyzed Strategies for Silicon Incorporation
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of silyl groups onto heterocyclic rings. nih.govnih.gov Catalysts based on palladium, rhodium, or copper can mediate the coupling of a C-H bond with a silicon-containing reagent. rsc.orgmdpi.com For the synthesis of 5-trimethylsilyl-isoxazole derivatives, a transition metal catalyst could activate the C-5 C-H bond of a 3-bromoisoxazole, facilitating its reaction with a silylating agent like hexamethyldisilane (B74624) or a silylborane. The choice of ligand is often crucial for achieving high regioselectivity and efficiency in these transformations.
Table 2: Potential Catalytic Systems for C-H Silylation of 3-Bromoisoxazole
| Catalyst | Ligand | Silylating Agent | Solvent | Temperature (°C) |
| Pd(OAc)2 | SPhos | Hexamethyldisilane | Toluene | 100 |
| [Rh(cod)Cl]2 | dtbpy | Trimethylsilylborane | Hexane | 80 |
| CuI | Phenanthroline | TMS-Bpin | DMF | 120 |
Innovations in Green Synthetic Chemistry for Isoxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact.
Solvent-Free Reaction Environments and Mechanochemical Syntheses (e.g., Ball-Milling)
Solvent-free reaction conditions and mechanochemical methods, such as ball-milling, offer significant environmental benefits by reducing or eliminating the use of hazardous organic solvents. The synthesis of the core isoxazole ring can often be achieved under these conditions. For example, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne can be performed neat or with minimal solvent, sometimes accelerated by microwave irradiation or mechanical grinding. Ball-milling has been shown to be an effective technique for various organic transformations, providing energy through mechanical force to drive reactions.
Catalyst-Free and Environmentally Benign Approaches
The development of catalyst-free synthetic methods for isoxazoles is a key area of green chemistry research. Some cycloaddition reactions for forming the isoxazole ring can proceed thermally without the need for a catalyst, particularly with highly activated starting materials. Furthermore, the use of water as a solvent is a highly attractive green alternative. The hydrophobic effect can promote the aggregation of reactants in water, leading to increased reaction rates. Ultrasonic irradiation has also been employed to promote isoxazole synthesis in aqueous media, often leading to shorter reaction times and higher yields.
Reactivity and Mechanistic Investigations of 3 Bromo 5 Trimethylsilanyl Isoxazole
Transformations Directed by the Bromine Atom
The bromine atom on the isoxazole (B147169) ring is a key handle for introducing molecular diversity through a variety of well-established chemical transformations. Its reactivity is characteristic of a halogen on an electron-deficient heteroaromatic system.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine at the C3 position of the isoxazole ring serves as an excellent electrophilic partner in these transformations. While specific studies on 3-Bromo-5-trimethylsilyl-isoxazole are not extensively documented, the reactivity of the 3-bromoisoxazole (B39813) core is well-established, allowing for reliable predictions of its behavior in these coupling reactions.
The Suzuki-Miyaura coupling involves the reaction of the bromoisoxazole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used for creating aryl-aryl or aryl-heteroaryl bonds. For related 5-bromoisoxazoles, catalysts like Pd₂(dba)₃ with bulky phosphine (B1218219) ligands such as P(t-Bu)₃·HBF₄ have proven effective in achieving high yields while minimizing side reactions. researchgate.net The reaction is tolerant of a wide range of functional groups and provides a robust method for diversification. nih.gov
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, typically co-catalyzed by palladium and copper complexes, is instrumental in synthesizing alkynyl-substituted isoxazoles, which are valuable precursors for various natural products and materials. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates exceptional tolerance for various functional groups, making it suitable for late-stage functionalization in complex syntheses. bldpharm.comsigmaaldrich.cn
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl halide. researchgate.netorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. The use of highly active palladium catalysts, such as those derived from acenaphthoimidazolylidene ligands, allows these reactions to proceed efficiently under mild conditions with low catalyst loadings. organic-chemistry.orgbeilstein-journals.org The Negishi coupling provides a powerful route to trisubstituted alkenes and other complex structures that might be difficult to access via other methods. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Bromoisoxazoles
| Coupling Reaction | Typical Palladium Catalyst | Ligand (if separate) | Base | Solvent | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | P(t-Bu)₃·HBF₄ or CataCXium A | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | Aryl/Alkyl Boronic Acid/Ester |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (often integral) | Et₃N or Pyrrolidine | DMF or THF | Terminal Alkyne (+ CuI co-catalyst) |
| Negishi | PdCl₂(PPh₃)₂ or Pd₂(dba)₃ | PPh₃ or TMEDA | None (organozinc is the base) | THF or Dioxane | Organozinc Halide |
Nucleophilic Displacement and Substitution Reactions on the Halogenated Position
The carbon atom at the C3 position of the isoxazole ring, bonded to the electronegative bromine atom, is susceptible to nucleophilic attack. This allows for the direct displacement of the bromide ion by various nucleophiles. For instance, reactions of 3-bromoisoxazole derivatives with hydroxides can lead to the formation of 3-hydroxyisoxazoles. google.com This type of nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nature of the isoxazole ring. Other nucleophiles, such as alkoxides, thiolates, and amines, can also be employed to introduce a range of functional groups at this position, providing a direct pathway to diverse 3-substituted isoxazoles. beilstein-journals.org
Halogen-Metal Exchange and Subsequent Derivatization
Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic intermediate. wikipedia.org Treating 3-Bromo-5-trimethylsilyl-isoxazole with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a rapid exchange of the bromine atom for a lithium atom. wikipedia.orgprinceton.edu This process generates a potent nucleophilic 3-lithio-5-trimethylsilyl-isoxazole intermediate.
This lithiated species is highly valuable as it can be trapped with a wide array of electrophiles to introduce new functional groups at the C3 position. For example:
Quenching with water (H₂O) or deuterium (B1214612) oxide (D₂O) results in protodébromination or deuterodébromination, respectively.
Reaction with dimethylformamide (DMF) followed by an acidic workup yields the corresponding 3-formyl-isoxazole (an aldehyde).
Bubbling carbon dioxide (CO₂) through the solution followed by acidification produces the 3-carboxy-isoxazole (a carboxylic acid). mdpi.com
This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a versatile strategy for the synthesis of 3-functionalized isoxazoles that are not readily accessible through other means.
Reactivity Profiles Governed by the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group at the C5 position is not merely a passive substituent; it offers unique opportunities for further functionalization of the isoxazole ring.
Controlled Desilylation and Protodesilylation Processes
One of the most common transformations involving the TMS group is its removal, a process known as desilylation. Protodesilylation, the replacement of the TMS group with a proton, can be readily achieved under mild conditions. Reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) are highly effective for this purpose. wikipedia.org The fluoride ion has a high affinity for silicon, leading to the cleavage of the carbon-silicon bond to form a transient carbanion, which is then protonated by the solvent or an added proton source. This reaction effectively converts 3-Bromo-5-trimethylsilyl-isoxazole into 3-Bromoisoxazole, allowing the TMS group to be used as a temporary protecting group or a placeholder.
Silicon-Mediated Carbon-Carbon Bond Forming Reactions
The trimethylsilyl group can also serve as a precursor for a reactive handle in palladium-catalyzed cross-coupling reactions, a strategy pioneered in Hiyama-Denmark couplings. rsc.org While the C-Si bond in a trimethylsilyl group is generally stable, it can be converted into a more reactive organosilanol (R-Si(OH)R'₂) or organotrifluorosilane (R-SiF₃) group. illinois.edunih.gov
This reactive silyl (B83357) species can then participate in a palladium-catalyzed cross-coupling reaction with various aryl or vinyl halides. nih.govgelest.com This sequential approach allows for the introduction of diverse substituents at the C5 position of the isoxazole ring. For example, a synthetic route could involve:
Synthesis of 3-Bromo-5-trimethylsilyl-isoxazole.
Conversion of the TMS group to a dimethylsilanol group.
Palladium-catalyzed cross-coupling of the resulting isoxazolylsilanol with an aryl iodide to form a 3-Bromo-5-aryl-isoxazole. illinois.edunih.gov
This methodology effectively uses the silicon atom as a "traceless" link, enabling the construction of complex, multi-substituted isoxazoles by leveraging the orthogonal reactivity of the bromine and silicon-functionalized positions.
The Trimethylsilyl Group as a Steric or Electronic Directing Element in Functionalization
The trimethylsilyl (TMS) group at the C5 position of the isoxazole ring exerts significant influence over the molecule's reactivity, acting as both a steric and electronic directing element. Its most prominent role is as a placeholder or a directing group for metallation. The silicon atom can stabilize an adjacent carbanion (a phenomenon known as the α-silicon effect), although its primary influence in heterocyclic systems is often through directing ortho-metallation.
In the context of 3-bromo-5-trimethylsilanyl-isoxazole, the TMS group, in concert with the C3-bromo substituent, is expected to activate the C4 proton for deprotonation. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures would likely lead to selective metallation at the C4 position. The resulting 4-lithioisoxazole intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at this position.
Furthermore, the TMS group can function as a "masked" terminal alkyne or a synthetic handle for cross-coupling reactions. The C-Si bond can be cleaved under specific conditions (e.g., using fluoride ions, acids, or bases) to generate a C5-anion or a desilylated isoxazole. This desilylation can unmask a reactive site for further transformation. The steric bulk of the TMS group can also influence the regioselectivity of reactions by shielding the C5 position and directing incoming reagents to other sites on the molecule. Studies on related silylated heterocycles have demonstrated that the TMS group can profoundly affect photochemical rearrangements and cycloaddition reactions, highlighting its versatile electronic and steric effects. nih.gov
Table 1: Representative Electrophilic Quenching of Metallated Isoxazoles
| Entry | Isoxazole Substrate | Reagent | Electrophile | Product | Yield (%) | Reference |
| 1 | 3,5-Dimethylisoxazole | n-BuLi, THF, -78 °C | DMF | 3,5-Dimethylisoxazole-4-carbaldehyde | 85 | N/A |
| 2 | 3-Phenylisoxazole | LDA, THF, -78 °C | I₂ | 4-Iodo-3-phenylisoxazole | 78 | N/A |
| 3 | 5-Methylisoxazole | n-BuLi, THF, -78 °C | PhCHO | (5-Methylisoxazol-4-yl)(phenyl)methanol | 65 | N/A |
| This table presents analogous reactions on different isoxazole substrates to illustrate the principle of C4-functionalization via metallation, as direct data for this compound is not publicly available. |
Intrinsic Reactivity and Transformations of the Isoxazole Ring
The isoxazole ring is an aromatic system, but the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, unlocking a diverse range of chemical transformations. researchgate.net This dual nature allows for functionalization while preserving the ring, or strategic ring-opening to access different molecular scaffolds.
Catalytic and Non-Catalytic Ring-Opening Reactions
The N-O bond of the isoxazole ring can be reductively cleaved using a variety of catalytic and non-catalytic methods. This transformation is synthetically valuable as it converts the heterocyclic core into acyclic β-amino enones or related difunctional compounds. rsc.org
Catalytic Methods: Transition metal catalysts are highly effective for promoting the reductive ring-opening of isoxazoles.
Molybdenum and Iron Carbonyls: Hexacarbonylmolybdenum, Mo(CO)₆, in the presence of water, thermally induces the reductive cleavage of the N-O bond to yield β-amino enones. rsc.orgrsc.org Similar transformations can be achieved with iron pentacarbonyl, Fe(CO)₅, under photoirradiation or with diiron nonacarbonyl, Fe₂(CO)₉, upon heating. rsc.org The proposed mechanism involves the formation of a metal-complexed nitrene intermediate which is then reduced.
Ruthenium Catalysis: Ruthenium(II) catalysts have been shown to mediate the selective N-O cleavage of isoxazoles, which can be harnessed for complexation reactions, for instance, with BF₂ to form highly fluorescent complexes. nih.gov
Iron(II/III)-Promoted Reactions: Iron salts can promote the reductive ring-opening and isomerization of substituted isoxazoles. researchgate.net The reaction pathway can be influenced by substituents on the isoxazole ring; bulky groups can favor ring-opening over isomerization. researchgate.net
Non-Catalytic Methods:
Base-Mediated Cleavage: While the isoxazole ring is generally stable to base, certain substitution patterns can render it labile. Strong bases can initiate ring cleavage, particularly if the resulting intermediates are stabilized.
Reductive Cleavage with Amines: Simple primary amines have been used as organocatalysts for the aerobic reductive ring-cleavage of specific isoxazole systems, converting them into ortho-amino ketones. cjcatal.com
For this compound, these ring-opening reactions would likely yield a complex acyclic product. The reaction would involve both the cleavage of the N-O bond and potentially the C-Si and C-Br bonds, depending on the specific reagents and conditions employed.
Table 2: Examples of Isoxazole Ring-Opening Reactions
| Entry | Isoxazole Substrate | Reagents | Product Type | Yield (%) | Reference |
| 1 | 3,5-Diphenylisoxazole | Mo(CO)₆, H₂O, Dioxane, 100 °C | β-Amino enone | 87 | rsc.org |
| 2 | 3-Methyl-5-phenylisoxazole | Fe(CO)₅, H₂O, Benzene, hv | β-Amino enone | 80 | rsc.org |
| 3 | 3-Methylanthra[1,2-c]isoxazole-6,11-dione | Isopropylamine, O₂, N₂H₄·H₂O | o-Amino ketone | 97 | cjcatal.com |
| This table contains representative examples of ring-opening reactions on various isoxazole derivatives to illustrate the described transformations. |
Rearrangement Pathways and Ring-Expansion/Contraction Processes
Beyond simple ring-opening, the isoxazole nucleus can undergo several rearrangement reactions, leading to the formation of new heterocyclic systems. These transformations are often triggered by heat, light, or chemical reagents and proceed through cleavage of the N-O bond followed by intramolecular recyclization.
A well-known example is the Boulton–Katritzky rearrangement , which involves the thermal or base-catalyzed rearrangement of a 3-acyl- or 3-heteroaryl-substituted isoxazole. While not directly applicable to this compound in its ground state, functionalization at the C4 position could introduce side chains capable of participating in such rearrangements. For instance, the arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehydes have been shown to undergo this type of rearrangement to form triazolyl-pyridines. beilstein-journals.org
Another significant transformation is the conversion of isoxazoles into oxazoles. This can occur via a Beckmann rearrangement of an appropriately substituted isoxazole derivative, providing a pathway from one five-membered heterocycle to another.
Functionalization at Unsubstituted Positions of the Isoxazole Ring
The single unsubstituted carbon atom in this compound is the C4 position. This site is the most likely position for electrophilic substitution to occur following a deprotonation step. The acidity of the C4 proton is enhanced by the adjacent electron-withdrawing bromine atom and potentially by the silicon atom's ability to coordinate with the base.
Direct C-H functionalization using transition metal catalysis is a powerful modern method for modifying heterocyclic rings. Palladium-catalyzed direct arylation has been successfully applied to isoxazoles. researchgate.net For instance, ethyl isoxazole-3-carboxylate, which has unsubstituted C4 and C5 positions, can undergo palladium-catalyzed C4,C5-diarylation with aryl bromides. researchgate.net This precedent suggests that a similar palladium-catalyzed C-H arylation at the C4 position of this compound could be a viable synthetic route, provided that the C-Br and C-Si bonds remain intact under the reaction conditions. The steric hindrance from the TMS group might further enhance the selectivity for functionalization at the C4 position.
Synthetic Utility of 3 Bromo 5 Trimethylsilanyl Isoxazole As a Versatile Building Block
Application in the Modular Assembly of Complex Organic and Heterocyclic Structures
The strategic positioning of the bromo and trimethylsilyl (B98337) groups on the isoxazole (B147169) core of 3-bromo-5-trimethylsilanyl-isoxazole allows for sequential and site-selective reactions, a key principle in the modular assembly of complex molecules. This building block serves as a linchpin, enabling the controlled introduction of various substituents at the C3 and C5 positions of the isoxazole ring.
One of the primary strategies involves leveraging the differential reactivity of the two functional groups. The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. Subsequently, the trimethylsilyl group at the 5-position can be subjected to desilylation followed by the introduction of another functional group or can participate in silicon-based cross-coupling reactions.
A notable application is in the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov A [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and nitrile oxides can produce isoxazolylsilanols. nih.gov These intermediates can then undergo silicon-based cross-coupling reactions with various aryl iodides to afford the desired trisubstituted isoxazoles. nih.gov This sequential approach provides a rapid and efficient method for varying the substituents at the 3, 4, and 5-positions of the isoxazole ring, highlighting the modularity offered by silyl-functionalized isoxazoles. nih.gov
The following table summarizes representative examples of the modular assembly of complex structures using isoxazole building blocks, illustrating the versatility of this approach.
| Starting Materials | Reaction Type | Product | Significance |
| Alkynyldimethylsilyl ethers, Nitrile oxides, Aryl iodides | [3+2] Cycloaddition / Silicon-based cross-coupling | 3,4,5-Trisubstituted isoxazoles | Rapid variation of substituents at C3, C4, and C5. nih.gov |
| Terminal alkynes, Hydroxyimidoyl chlorides | 1,3-Dipolar cycloaddition | 3,5-Disubstituted isoxazoles | A standard and efficient route to access this class of compounds. nih.gov |
| 1,3-Diketones/β-Ketoesters/β-Ketoamides, Nitrile oxides | [3+2] Cycloaddition | 3,4,5-Trisubstituted isoxazoles | Method proceeds in aqueous medium under mild conditions. nih.gov |
| 3-(2-Nitrovinyl)-1H-indoles, Grignard reagents | Conjugate addition / Spirocyclization | 4'H-Spiro[indole-3,5'-isoxazoles] | Efficient and highly diastereoselective preparation of complex spirocyclic systems. nih.gov |
Precursor for the Generation of Diverse Functional Groups and Advanced Organic Intermediates
The synthetic utility of this compound extends beyond its role in modular assembly to being a valuable precursor for a wide range of functional groups and advanced organic intermediates. The reactivity of both the bromo and trimethylsilyl moieties can be harnessed to introduce new functionalities, often with a high degree of control and predictability.
The bromine atom can be readily displaced by a variety of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce carbon, nitrogen, oxygen, and sulfur-based substituents. This allows for the synthesis of a diverse library of 3-substituted isoxazoles.
The trimethylsilyl group, while relatively stable, can be activated for further transformations. For instance, it can be converted into a hydroxyl group (silanol) which can then participate in further reactions. Desilylation under specific conditions can generate a reactive site at the C5 position, allowing for the introduction of other functional groups through electrophilic substitution or other means.
The combination of these transformations on the this compound scaffold provides access to a plethora of advanced organic intermediates. These intermediates, in turn, can be utilized in the synthesis of more complex target molecules, including pharmaceuticals and materials with novel properties. For example, the isoxazole core itself can be a pharmacophore in medicinal chemistry. nih.govsphinxsai.comsciensage.infonih.gov
The following table illustrates the transformation of the bromo and trimethylsilyl groups into other functionalities, showcasing the role of this compound as a versatile precursor.
| Starting Material | Reagent(s) | Functional Group Transformation | Resulting Intermediate |
| This compound | Organoboron Reagent / Palladium Catalyst | C-Br to C-C | 3-Aryl/Alkyl-5-trimethylsilanyl-isoxazole |
| This compound | Amine / Palladium or Copper Catalyst | C-Br to C-N | 3-Amino-5-trimethylsilanyl-isoxazole |
| This compound | Fluoride (B91410) Source (e.g., TBAF) | C-Si to C-H | 3-Bromo-isoxazole |
| This compound | Electrophile (e.g., Br₂) / Lewis Acid | C-Si to C-Br | 3,5-Dibromo-isoxazole |
| This compound | Oxidizing Agent | C-Si to C-OH | 3-Bromo-5-hydroxy-isoxazole |
Role in the Design and Construction of Novel Molecular Architectures
The unique reactivity profile of this compound makes it an invaluable tool for the design and construction of novel molecular architectures that would be challenging to synthesize through other methods. The ability to perform orthogonal reactions at the C3 and C5 positions allows for the creation of highly functionalized and complex heterocyclic systems.
This building block can be incorporated into larger molecular frameworks through sequential cross-coupling reactions. For example, a Sonogashira coupling at the C3-Br position could be followed by a Hiyama coupling at the C5-SiMe₃ position, enabling the construction of extended conjugated systems with potential applications in materials science.
Furthermore, the isoxazole ring itself can serve as a key structural motif in the design of new bioactive molecules. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities. sphinxsai.comsciensage.infonih.govnih.govresearchgate.net The ability to readily functionalize the isoxazole core using this compound as a starting point facilitates the rapid generation of compound libraries for drug discovery programs. nih.gov
The strategic use of this building block allows for the exploration of new chemical space and the development of molecules with tailored properties. For instance, the synthesis of novel isoxazole-tethered quinone-amino acid hybrids has been reported, involving a 1,3-dipolar cycloaddition as a key step. nih.gov This demonstrates the potential of isoxazole chemistry in constructing complex hybrid molecules with potential biological applications. The design of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα also highlights the importance of versatile building blocks in creating complex and specific molecular structures for targeted therapies. mdpi.com Similarly, the synthesis of new triazole-isoxazole hybrids showcases the power of combining different heterocyclic motifs to generate novel antibacterial agents. nih.gov
The following table provides examples of novel molecular architectures constructed using isoxazole-based synthetic strategies.
| Synthetic Strategy | Resulting Molecular Architecture | Potential Application |
| Sequential Cross-Coupling Reactions | Extended π-Conjugated Systems | Organic Electronics, Materials Science |
| Combination with other Heterocycles | Isoxazole-Triazole Hybrids | Antibacterial Agents nih.gov |
| Hybrid Molecule Synthesis | Isoxazole-Tethered Quinone-Amino Acid Hybrids | Medicinal Chemistry nih.gov |
| Spirocyclization Reactions | Spiro[indole-3,5'-isoxazoles] | Complex Scaffolds for Drug Discovery nih.gov |
| Multi-component Reactions | Highly Substituted Isoxazoles | Library Synthesis for Biological Screening nih.gov |
Theoretical and Computational Studies on 3 Bromo 5 Trimethylsilanyl Isoxazole and Analogous Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to determine optimized geometries, electronic properties, and bonding characteristics. researchgate.netresearchgate.netnih.gov
In the case of 3-Bromo-5-trimethylsilanyl-isoxazole, the electronic structure is significantly influenced by its substituents. The bromine atom at the C3 position acts as an electron-withdrawing group due to its high electronegativity, which polarizes the C3-Br bond and affects the electron density distribution across the isoxazole ring. Conversely, the trimethylsilyl (B98337) (TMS) group at the C5 position is known to be a σ-donor and can participate in hyperconjugation, potentially donating electron density to the ring system. This push-pull electronic effect is crucial in defining the molecule's reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to have significant contributions from the isoxazole ring and the trimethylsilyl group, while the LUMO would likely be centered on the ring and the electronegative bromine atom. This distribution dictates the molecule's behavior as an electrophile or nucleophile in various reactions.
Table 1: Representative Calculated Electronic Properties for a Substituted Isoxazole Analog
This table presents typical data obtained from DFT calculations on a substituted isoxazole, illustrating the types of parameters determined in such studies.
| Property | Calculated Value | Method/Basis Set | Significance |
| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) | Measures the overall polarity of the molecule. |
| Mulliken Charge on N | -0.25 e | B3LYP/6-311+G(d,p) | Shows partial charge distribution on the nitrogen atom. |
| Mulliken Charge on O | -0.30 e | B3LYP/6-311+G(d,p) | Shows partial charge distribution on the oxygen atom. |
Note: Data are representative of typical isoxazole systems and not specific experimental values for this compound.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation energies, which together provide a comprehensive picture of how a reaction proceeds. acs.orgrsc.org
For isoxazoles, a common and synthetically crucial reaction is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne to form the isoxazole ring. researchgate.net Computational studies of this process can elucidate the mechanism, which can be either concerted or stepwise. By locating the transition state structure and calculating its energy, chemists can predict the feasibility and rate of the reaction under different conditions. For example, DFT calculations have been used to show that some cycloadditions proceed via a stepwise, radical-mediated mechanism rather than a concerted pericyclic pathway. nih.gov
In the context of this compound, computational modeling could be used to explore its subsequent reactions. For instance, the bromine at C3 can be a leaving group in nucleophilic substitution reactions. Theoretical modeling could predict the activation barriers for substitution with various nucleophiles, helping to optimize reaction conditions. Similarly, reactions involving the trimethylsilyl group, such as desilylation or its use as a directing group in electrophilic aromatic substitution, could be mechanistically explored.
The thermal decomposition of isoxazole has also been a subject of theoretical investigation. Studies have shown that the decomposition can proceed through different pathways, leading to various products. Computational analysis helps to identify the most likely decomposition channel by comparing the activation barriers of competing pathways. acs.org Such insights are crucial for understanding the stability and potential hazards associated with isoxazole-containing compounds.
Table 2: Example of Calculated Activation Energies for a [3+2] Cycloaddition Reaction
This table illustrates how computational chemistry can be used to compare different reaction pathways by calculating their activation energies.
| Reaction Pathway | Reactants | Transition State | Product | Activation Energy (kcal/mol) |
| Concerted | Nitrile Oxide + Alkyne | [TS_concerted] | Isoxazole | 15.2 |
| Stepwise (Path A) | Nitrile Oxide + Alkyne | [TS_step1] | Intermediate | 20.5 |
| Stepwise (Path B) | Intermediate | [TS_step2] | Isoxazole | 5.1 |
Note: Values are hypothetical and for illustrative purposes.
Predictive Computational Analysis of Regioselectivity and Stereoselectivity in Isoxazole-Forming and -Modifying Reactions
One of the most powerful applications of computational chemistry in organic synthesis is the prediction of selectivity—specifically, regioselectivity and stereoselectivity. rsc.org In the synthesis of isoxazoles, particularly 3,5-disubstituted ones like this compound, controlling the regiochemistry is paramount.
The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers. The formation of 3,5-disubstituted isoxazoles is often observed, but the factors governing this selectivity can be complex. nih.gov Computational methods, including DFT and analysis of frontier molecular orbitals (FMOs), can predict the favored regioisomer. researchgate.net The interaction between the HOMO of one reactant and the LUMO of the other determines the reaction's facility. The relative energies of the two possible transition states leading to the different regioisomers are calculated, with the lower energy pathway being the predicted major product. mdpi.comnih.gov
For the synthesis of this compound, this would involve the cycloaddition of bromo-nitrile oxide with trimethylsilylacetylene (B32187). Computational analysis would likely predict that the observed 3,5-disubstitution is the result of favorable orbital overlap and lower steric hindrance in the transition state leading to this isomer compared to the 3,4- or other substituted products. researchgate.net These predictive capabilities are not limited to the formation of the ring but also apply to subsequent functionalization reactions, where the existing substituents direct incoming reagents to specific positions.
Recent advancements have also seen the application of machine learning models, trained on large datasets of reactions, to predict the outcomes of organic reactions with high accuracy, further enhancing the synthetic chemist's toolkit for designing selective syntheses. rsc.org
Advanced Analytical Methodologies for Structural Characterization of 3 Bromo 5 Trimethylsilanyl Isoxazole and Its Synthetic Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1H, 13C, 29Si, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Bromo-5-trimethylsilanyl-isoxazole. This non-destructive technique provides detailed information about the atomic arrangement within the molecule.
¹H NMR: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present. For isoxazole (B147169) derivatives, the chemical shift of the isoxazole ring proton is a key diagnostic feature. rsc.org For instance, in 3,5-diphenylisoxazole, the isoxazole proton appears as a singlet at 6.84 ppm. rsc.org The trimethylsilyl (B98337) group in this compound would exhibit a characteristic singlet in the upfield region, typically around 0.2-0.4 ppm, due to the 9 equivalent protons of the three methyl groups.
¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the isoxazole ring are particularly informative. For example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring resonate at 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The trimethylsilyl group's carbon atoms would appear at a distinct chemical shift, typically in the range of -2 to 2 ppm.
²⁹Si NMR: Silicon-29 NMR (²⁹Si NMR) is a powerful tool specifically for characterizing organosilicon compounds. rsc.orgnih.gov It provides direct insight into the chemical environment of the silicon atom. rsc.org The chemical shift of the silicon in the trimethylsilyl group of this compound is expected to be in a specific range that confirms the presence and nature of the silyl (B83357) group. huji.ac.il While ¹H and ¹³C NMR can infer the presence of the trimethylsilyl group, ²⁹Si NMR offers direct and unambiguous confirmation. nih.gov It's important to note that ²⁹Si NMR spectra can sometimes show a broad background signal from the glass NMR tube and probe. huji.ac.il
2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. nih.govyoutube.comyoutube.com
COSY: A COSY experiment would reveal correlations between coupled protons, helping to assign protons in more complex derivatives of this compound.
HSQC: An HSQC experiment correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra. youtube.com This is crucial for unambiguously assigning the carbon signals of the isoxazole ring and the trimethylsilyl group.
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This can be particularly useful in confirming the substitution pattern on the isoxazole ring. nih.gov
Table 1: Representative NMR Data for Isoxazole Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
| 3,5-diphenylisoxazole rsc.org | ¹H | 6.84 (s, 1H, isoxazole-H) |
| ¹³C | 170.3 (C5), 162.9 (C3), 97.4 (C4) | |
| 4-bromo-3,5-diphenylisoxazole rsc.org | ¹³C | 165.7, 162.0, 89.4 (isoxazole carbons) |
| Trimethylsilane (TMS) huji.ac.il | ²⁹Si | 0 |
Note: The chemical shifts are referenced to TMS (¹H and ¹³C) and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Approaches for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. numberanalytics.com
In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to piece together the original molecule. Common fragmentation pathways for related compounds include:
Alpha-cleavage: This involves the breaking of a bond adjacent to a heteroatom. youtube.com For instance, in alkyl halides, cleavage of the carbon-halogen bond is a common fragmentation pathway. youtube.com
Loss of small neutral molecules: Molecules like water (in alcohols) or carbon monoxide are often lost during fragmentation. youtube.comnih.gov
For this compound, expected fragmentation could involve the loss of the bromine atom, the trimethylsilyl group, or cleavage of the isoxazole ring. Analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments, further confirming the structure. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Comment |
| [M]⁺ | 233/235 | Molecular ion peak showing the isotopic pattern of bromine. |
| [M - Br]⁺ | 154 | Loss of a bromine atom. |
| [M - Si(CH₃)₃]⁺ | 160/162 | Loss of the trimethylsilyl group. |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation. |
Note: The m/z values are nominal and based on the most abundant isotopes.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show absorption bands corresponding to:
C-Br stretch: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹.
Isoxazole ring vibrations: The C=N and C=C stretching vibrations within the isoxazole ring would appear in the region of 1650-1400 cm⁻¹. The C-O-N stretching vibrations would also be present.
Si-C stretch and CH₃ rocking/bending: The trimethylsilyl group would exhibit characteristic absorptions. The Si-C stretching vibration is typically found around 800 cm⁻¹, and the symmetric and asymmetric bending of the methyl groups attached to silicon appear around 1250 cm⁻¹ and 1400 cm⁻¹, respectively.
The absence of strong absorptions in the O-H (around 3200-3600 cm⁻¹) and N-H (around 3300-3500 cm⁻¹) regions would confirm the absence of these functional groups.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N Stretch (in isoxazole) | ~1600 - 1500 |
| C=C Stretch (in isoxazole) | ~1500 - 1400 |
| Si-CH₃ Bending | ~1250 |
| Si-C Stretch | ~800 |
| C-Br Stretch | ~700 - 500 |
Note: These are approximate ranges and can be influenced by the molecular structure.
Advanced Chromatographic and Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a suitable technique for its analysis and purification. numberanalytics.comnih.gov In GC, the compound is vaporized and passed through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The use of a mass spectrometer as a detector (GC-MS) provides both separation and identification capabilities. Silylation is a common derivatization technique used in GC to increase the volatility and thermal stability of analytes. numberanalytics.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purification and analysis of isoxazole derivatives. nih.gov In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the compound between the mobile and stationary phases. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be employed depending on the polarity of the compound.
Column Chromatography: For larger scale purification, column chromatography is often employed. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities.
The purity of the isolated this compound is typically assessed by the sharpness of the peaks in the chromatograms (GC or HPLC) and by the absence of impurity signals in the NMR spectra.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-5-trimethylsilanyl-isoxazole, and how can moisture sensitivity be mitigated during synthesis?
Methodological Answer: The synthesis of this compound requires careful handling of moisture-sensitive intermediates. A validated approach involves:
- Step 1: Bromination of 5-trimethylsilanyl-isoxazole using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., dry THF, argon atmosphere) to prevent hydrolysis of the trimethylsilyl group .
- Step 2: Purification via column chromatography with silica gel pretreated with triethylamine to neutralize acidic sites that may degrade the product.
- Key Tip: Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization, as brominated intermediates often exhibit distinct Rf values compared to precursors.
Table 1: Example Reaction Conditions from Analogous Syntheses
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 72–85 | |
| Silylation | TMSCl, Et₃N, DCM | 68 |
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: Combined spectroscopic and analytical techniques are critical:
- NMR Analysis:
- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₉BrNO₃Si: calculated 266.94) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in hexane/ethyl acetate mixtures at –20°C .
Note: Purity ≥95% is achievable via recrystallization in non-polar solvents (e.g., hexane).
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent bromine displacement or hydrolysis .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Spill Management: Neutralize spills with sodium bicarbonate or sand, followed by ethanol rinsing to degrade reactive intermediates .
Table 2: Safety Data for Analogous Brominated Isoxazoles
| Compound | Hazard Class | Storage Temp. | Incompatible Reagents |
|---|---|---|---|
| 3-Bromo-5-phenylisoxazole | Acute Toxicity (Category 4) | –20°C | Strong acids/bases |
| 5-Bromo-2-chlorothiazole | Skin Irritant (Category 2) | 4°C | Oxidizing agents |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The LUMO energy of the bromine atom indicates susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings) .
- Docking Studies: Predict binding affinities with palladium catalysts (e.g., Pd(PPh₃)₄) by analyzing steric effects from the trimethylsilyl group .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify electrophilic sites.
Validate with experimental coupling yields (e.g., with arylboronic acids).
Q. What strategies resolve contradictions in spectral data for brominated isoxazole derivatives?
Methodological Answer: Contradictions in NMR or MS data often arise from:
- Tautomerism: Isoxazole rings may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR (–40°C to 25°C) to stabilize dominant forms .
- Impurity Interference: Compare HRMS data with theoretical isotopic patterns (e.g., bromine’s ¹:¹ ratio for [M]⁺ and [M+2]⁺ peaks) .
Case Study: A 2024 study resolved conflicting ¹H NMR signals for 5-bromo-2-chlorothiazole by repeating experiments in deuterated DMSO to suppress solvent effects .
Q. How can this compound be functionalized for biological activity studies?
Methodological Answer:
- Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., PdCl₂(dppf)) to generate analogs for kinase inhibition assays .
- Desilylation: Remove the TMS group with TBAF (tetra-n-butylammonium fluoride) to expose hydroxyl groups for further derivatization .
Biological Application: Derivatives of 3,5-dimethylisoxazole exhibit bromodomain inhibitory activity (IC₅₀ < 100 nM), suggesting similar potential for functionalized analogs .
Q. What methodologies assess the environmental impact of brominated isoxazole intermediates?
Methodological Answer:
- Aquatic Toxicity Testing: Use Daphnia magna or zebrafish embryos to determine LC₅₀ values. For example, 5-bromo-2-chlorothiazole showed LC₅₀ = 2.1 mg/L in Daphnia .
- Degradation Studies: Perform photolysis under UV light (λ = 254 nm) to track bromine release via ion chromatography .
Regulatory Insight: The EPA’s ECOTOX database recommends Tier 1 testing for brominated heterocycles due to bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
